molecular formula C8H14Cl2N2S B2690163 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride CAS No. 2416243-02-0

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride

Cat. No.: B2690163
CAS No.: 2416243-02-0
M. Wt: 241.17
InChI Key: HKXJRTHHSITXHE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride is a chemical compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with formaldehyde and formic acid, followed by reduction and hydrochloride formation.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and biochemical pathways.

Medicine: The compound is utilized in the development of drugs, particularly in the field of cardiovascular medicine, where it acts as an intermediate in the synthesis of antiplatelet agents.

Industry: In the industrial sector, it is employed in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound with similar reactivity and applications.

  • Clopidogrel: A pharmaceutical intermediate derived from the compound, used as an antiplatelet agent.

  • Prasugrel: Another antiplatelet agent that shares structural similarities with the compound.

Uniqueness: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride is unique in its reactivity and versatility, making it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;;/h2,4,7,10H,1,3,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBKFMEIZNFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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